2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c16-10(8-1-2-11-12(3-8)20-7-19-11)6-22-14-15-9(5-21-14)4-13(17)18/h1-3,5H,4,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXEKZUOUTZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the formation of the benzodioxole ring through the cyclization of catechol with formaldehyde. Subsequent steps involve the introduction of the oxoethyl group via an acylation reaction. The thiazole ring is synthesized through a cyclization reaction between a suitable thioamide and a haloketone. Final steps may include the functionalization of the acetic acid group, typically achieved through ester hydrolysis or carboxylation reactions.
Industrial Production Methods
In industrial settings, production often involves streamlined processes using high-throughput reactors and optimized catalysts to ensure high yields and purity. Large-scale reactions might employ continuous flow reactors to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can alter the oxoethyl group to produce various derivatives.
Substitution: Nucleophilic substitution reactions can occur at both the benzodioxole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride under mild conditions.
Substitution: Halogenating agents or nucleophiles under varied pH conditions.
Major Products Formed
Oxidation typically yields benzoquinones, reduction products include alcohol derivatives, and substitution reactions lead to a range of functionalized thiazoles and benzodioxoles.
Scientific Research Applications
Key Synthetic Pathways
- Formation of Benzo[d][1,3]dioxole Derivatives : The initial step often involves the reaction of catechol derivatives with appropriate acylating agents.
- Thiazole Synthesis : This can be achieved through cyclization reactions involving thioamide precursors.
- Final Coupling : The acetic acid moiety is introduced through acylation reactions, yielding the target compound.
Biological Activities
The compound exhibits a range of biological activities that are noteworthy for pharmaceutical applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds containing the benzo[d][1,3]dioxole structure have shown effectiveness against various gram-positive and gram-negative bacteria.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Bacillus subtilis | High |
Anticancer Potential
Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent study tested the compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for Staphylococcus aureus, suggesting potent antibacterial activity.
-
Evaluation of Anticancer Properties :
- In vitro studies have shown that the compound induces cell cycle arrest in cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.
Mechanism of Action
The compound’s biological effects are primarily mediated through interactions with molecular targets such as enzymes and receptors. The benzodioxole moiety interacts with protein binding sites, altering the activity of target enzymes. Additionally, the thiazole ring can engage in hydrogen bonding and Van der Waals interactions, influencing cellular pathways and responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : Thiazole ring with acetic acid at C4.
- Substituents : Benzodioxol group connected via a thioethyl-ketone bridge (C2 of thiazole).
- Functional Groups : Thioether, ketone, carboxylic acid.
Analog 1 : 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetic Acid
- Core : Oxadiazole ring (replaces thiazole).
- Substituents : Benzodioxol group with a thioether linkage.
- Key Difference : Oxadiazole’s electron-deficient nature compared to thiazole may alter reactivity and binding properties.
Analog 2 : [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic Acid
- Core : Thiazole with acetic acid at C4.
- Substituents : 4-Chlorobenzoyl group at C2 (amide linkage).
- Key Difference : Electron-withdrawing chloro substituent vs. benzodioxol’s electron-donating effects.
Physical and Spectroscopic Properties
Stability and Reactivity
- Target Compound : The thioether and carboxylic acid groups may confer pH-dependent solubility (soluble in alkaline conditions).
- Analog 1 : Oxadiazole’s lower aromaticity compared to thiazole could reduce thermal stability.
- Nitro/Bromo Derivatives (): Electron-withdrawing groups (e.g., NO₂ in 4f ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
Biological Activity
The compound 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of thiazole and acetic acid functionalities further enhances its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of thiazole derivatives followed by acylation processes. Specific methodologies can vary, but they generally follow established synthetic routes for similar heterocyclic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole and thiazole derivatives. For example:
- Cytotoxicity Testing : Compounds exhibiting similar structures have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Many derivatives demonstrated significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
The mechanisms through which these compounds exert their anticancer effects often involve:
- Inhibition of EGFR : Targeting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation.
- Induction of Apoptosis : Assessment via annexin V-FITC assays shows that these compounds can induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at specific phases, leading to reduced proliferation rates.
- Mitochondrial Pathway Modulation : Studies have shown alterations in the expression levels of proteins such as Bax and Bcl-2, which are critical regulators of apoptosis .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- Study on Thiourea Derivatives : Research involving thiourea derivatives with benzo[d][1,3]dioxole moieties revealed significant antitumor activity across multiple cancer types, reinforcing the therapeutic potential of these structural frameworks .
- Molecular Docking Studies : Computational studies suggest favorable interactions between these compounds and target proteins involved in tumor progression, supporting experimental findings regarding their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
